The Strategic Synthesis and Application of 3-Bromo-6-chloro-2-iodopyridine: A Technical Guide for Chemical Researchers
The Strategic Synthesis and Application of 3-Bromo-6-chloro-2-iodopyridine: A Technical Guide for Chemical Researchers
For Immediate Release
[City, State] – February 13, 2026 – In the intricate landscape of pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. This technical guide delves into the core attributes of 3-Bromo-6-chloro-2-iodopyridine, a triply halogenated pyridine derivative with the CAS Number 1211529-01-9 . This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing critical insights into its synthesis, spectroscopic characterization, reactivity, and applications in modern organic synthesis.
Introduction: The Utility of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of multiple halogen atoms onto the pyridine ring provides a versatile platform for the construction of complex molecular architectures through selective chemical modifications. 3-Bromo-6-chloro-2-iodopyridine, with its distinct array of halo-substituents, offers a unique opportunity for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 3-Bromo-6-chloro-2-iodopyridine is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 3-Bromo-6-chloro-2-iodopyridine
| Property | Value | Source |
| CAS Number | 1211529-01-9 | N/A |
| Molecular Formula | C₅H₂BrClIN | [3] |
| Molecular Weight | 318.34 g/mol | [4] |
| Monoisotopic Mass | 316.8104 Da | [3] |
| Appearance | Solid (predicted) | N/A |
| XlogP (predicted) | 3.2 | [3] |
Spectroscopic Characterization:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegativity and position of the three different halogen substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the directly attached halogens, with the carbon bearing the iodine atom expected at the highest field among the halogenated carbons.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).[5] The molecular ion peak (M⁺) and fragment ions will be crucial for confirming the molecular weight and structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-N and C-C stretching vibrations within the pyridine core. The C-X (X = I, Br, Cl) stretching vibrations will appear in the fingerprint region.
Synthesis of 3-Bromo-6-chloro-2-iodopyridine
The synthesis of polyhalogenated pyridines often involves a multi-step sequence of halogenation and functional group interconversion reactions. A plausible and efficient synthetic route to 3-Bromo-6-chloro-2-iodopyridine can be conceptualized from readily available precursors. While a specific protocol for this exact molecule is not detailed in the available literature, a general and reliable strategy can be extrapolated from the synthesis of analogous compounds.
A common approach involves the diazotization of an appropriately substituted aminopyridine followed by a Sandmeyer-type reaction. For instance, a potential precursor, 2-amino-3-bromo-5-chloropyridine, can be synthesized and subsequently converted to the target iodo-derivative.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Bromo-6-chloro-2-iodopyridine.
Experimental Protocol (Hypothetical):
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Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-5-chloropyridine in a suitable acidic medium (e.g., sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
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Iodination: The freshly prepared diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction is typically accompanied by the evolution of nitrogen gas. The mixture is allowed to warm to room temperature and stirred until the reaction is complete.
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Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-6-chloro-2-iodopyridine.
Reactivity and Strategic Application in Cross-Coupling Reactions
The synthetic utility of 3-Bromo-6-chloro-2-iodopyridine lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl.[6][7] This predictable hierarchy allows for the selective functionalization of the pyridine ring, making it a powerful tool for the construction of complex molecules.
Diagram of Reactivity Hierarchy:
Caption: Reactivity order of C-X bonds in cross-coupling reactions.
Key Cross-Coupling Methodologies:
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Suzuki-Miyaura Coupling: By carefully selecting the catalyst and reaction conditions, a boronic acid or ester can be selectively coupled at the 2-position (C-I bond) while leaving the bromo and chloro substituents intact for subsequent transformations.[6]
-
Sonogashira Coupling: The highly reactive C-I bond allows for the efficient introduction of alkyne moieties at the 2-position under mild conditions, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
-
Buchwald-Hartwig Amination: The selective formation of C-N bonds at the 2-position can be achieved, providing access to a wide range of substituted aminopyridines.[8]
-
Heck Coupling: This reaction enables the introduction of vinyl groups at the most reactive C-I position.[9]
This sequential functionalization strategy is invaluable in the synthesis of complex drug candidates and other high-value organic molecules, allowing for the controlled and efficient build-up of molecular complexity.
Applications in Medicinal Chemistry
The pyridine nucleus is a privileged scaffold in drug discovery, and its halogenated derivatives are key intermediates in the synthesis of numerous biologically active compounds.[1][2] While specific applications of 3-Bromo-6-chloro-2-iodopyridine in the synthesis of marketed drugs are not yet widely documented, its structural motifs are highly relevant to the development of kinase inhibitors and other targeted therapies.
The ability to introduce diverse substituents at the 2-, 3-, and 6-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to a biological target. The 3-phenylpyridine scaffold, for instance, which can be accessed through Suzuki coupling at the 3-position, is a key component in a variety of enzyme inhibitors.[10] The strategic use of building blocks like 3-Bromo-6-chloro-2-iodopyridine enables the rapid generation of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
3-Bromo-6-chloro-2-iodopyridine is a highly versatile and strategically important building block for organic synthesis. Its unique pattern of halogenation provides a predictable platform for selective, sequential functionalization through a variety of cross-coupling reactions. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this powerful intermediate in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
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